molecular formula C31H31N9O2 B10836691 4-[trans-4-(1,3-oxazol-5-yl)cyclohexyl]-7-propyl-6-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one

4-[trans-4-(1,3-oxazol-5-yl)cyclohexyl]-7-propyl-6-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one

Cat. No.: B10836691
M. Wt: 561.6 g/mol
InChI Key: IFFXJMQHLNIFIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound referred to as “US8592431, 185” is a fused ring compound with significant pharmacological properties. It exhibits angiotensin II receptor antagonistic activity and peroxisome proliferator-activated receptor gamma agonistic activity. This compound is particularly useful in the prophylaxis or treatment of circulatory diseases such as hypertension, cardiac diseases, arteriosclerosis, renal diseases, ophthalmic diseases, liver diseases, cerebral apoplexy, and metabolic diseases such as hyperlipidemia, obesity, and diabetes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The specific synthetic routes and reaction conditions are detailed in the patent documentation .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as crystallization to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

    Oxidation: The introduction of oxygen atoms into the molecule.

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: The replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .

Scientific Research Applications

The compound has a wide range of scientific research applications, including:

Mechanism of Action

The compound exerts its effects through dual mechanisms:

Comparison with Similar Compounds

Similar Compounds

    Losartan: Another angiotensin II receptor antagonist used to treat hypertension.

    Pioglitazone: A peroxisome proliferator-activated receptor gamma agonist used to treat diabetes.

Uniqueness

The uniqueness of “US8592431, 185” lies in its dual activity as both an angiotensin II receptor antagonist and a peroxisome proliferator-activated receptor gamma agonist. This dual mechanism makes it particularly effective in treating conditions that involve both circulatory and metabolic dysfunctions .

Properties

Molecular Formula

C31H31N9O2

Molecular Weight

561.6 g/mol

IUPAC Name

4-[4-(1,3-oxazol-5-yl)cyclohexyl]-7-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-[1,2,4]triazolo[1,5-a]pyrimidin-5-one

InChI

InChI=1S/C31H31N9O2/c1-2-5-27-26(16-20-8-10-21(11-9-20)24-6-3-4-7-25(24)29-35-37-38-36-29)30(41)39(31-33-18-34-40(27)31)23-14-12-22(13-15-23)28-17-32-19-42-28/h3-4,6-11,17-19,22-23H,2,5,12-16H2,1H3,(H,35,36,37,38)

InChI Key

IFFXJMQHLNIFIO-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(=O)N(C2=NC=NN12)C3CCC(CC3)C4=CN=CO4)CC5=CC=C(C=C5)C6=CC=CC=C6C7=NNN=N7

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.